2-Bromo-4-hydroxybenzaldehyde

CAS No.: 22532-60-1

Cat. No.: VC2033768

Molecular Formula: C7H5BrO2

Molecular Weight: 201.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22532-60-1 |

|---|---|

| Molecular Formula | C7H5BrO2 |

| Molecular Weight | 201.02 g/mol |

| IUPAC Name | 2-bromo-4-hydroxybenzaldehyde |

| Standard InChI | InChI=1S/C7H5BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H |

| Standard InChI Key | OCBOCCOUCDGNKX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1O)Br)C=O |

| Canonical SMILES | C1=CC(=C(C=C1O)Br)C=O |

Introduction

Chemical Identity and Structure

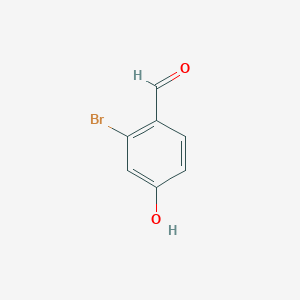

2-Bromo-4-hydroxybenzaldehyde is a substituted benzaldehyde with a specific arrangement of functional groups on the benzene ring. The compound's structural and identification parameters are presented in Table 1.

Table 1: Chemical Identity of 2-Bromo-4-hydroxybenzaldehyde

| Parameter | Information |

|---|---|

| IUPAC Name | 2-bromo-4-hydroxybenzaldehyde |

| CAS Registry Number | 22532-60-1 |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| EC Number | 801-622-2 |

| MDL Number | MFCD16999767 |

| InChI Key | OCBOCCOUCDGNKX-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=C(C=C1O)Br)C=O |

| Appearance | Not specified in literature |

The structural characteristics of this compound feature a benzene ring substituted with an aldehyde group (−CHO), a bromine atom, and a hydroxyl group (−OH). The bromine atom is positioned ortho to the aldehyde group, while the hydroxyl group is located at the para position relative to the aldehyde functionality .

Physical Properties

The physical properties of 2-Bromo-4-hydroxybenzaldehyde determine its behavior in different environments and its utility in various applications. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties of 2-Bromo-4-hydroxybenzaldehyde

| Property | Value |

|---|---|

| Melting Point | 253-254 °C |

| Boiling Point | Not available in literature |

| Density | Not specified in literature |

| Appearance | Not specified in literature |

| Solubility | Not fully documented in literature |

| Storage Conditions | Inert atmosphere, 2-8°C |

The high melting point of 253-254°C indicates substantial intermolecular forces, likely hydrogen bonding involving the hydroxyl group and possible halogen bonding due to the bromine atom . For optimal preservation, the compound should be stored under inert atmosphere conditions at refrigeration temperatures between 2-8°C to prevent degradation .

Spectroscopic Characteristics

Spectroscopic data provides crucial information for structural confirmation and purity assessment of 2-Bromo-4-hydroxybenzaldehyde. While comprehensive spectroscopic data for this specific compound is limited in the provided literature, typical spectroscopic patterns can be anticipated based on its structural features.

The compound would exhibit characteristic infrared absorption bands for the aldehyde C=O stretch (typically around 1680-1700 cm⁻¹), O-H stretch from the hydroxyl group (broad band around 3200-3400 cm⁻¹), and aromatic C=C stretching vibrations (1400-1600 cm⁻¹). The C-Br stretching would appear in the fingerprint region.

In ¹H NMR spectroscopy, the aldehyde proton would show a characteristic singlet at approximately 9.8-10.0 ppm, while the aromatic protons would appear in the range of 6.8-7.8 ppm. The hydroxyl proton would typically appear as a singlet that may show variable chemical shift depending on concentration and solvent.

| Classification | Description |

|---|---|

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed (H302) |

| Skin Irritation | Category 2: Causes skin irritation (H315) |

| Eye Damage/Irritation | Category 1/2: Causes serious eye damage (H318) or irritation (H319) |

| STOT-SE | Category 3: May cause respiratory irritation (H335) |

Table 4: Precautionary Statements for 2-Bromo-4-hydroxybenzaldehyde

| Code | Precautionary Statement |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

The compound should be handled in well-ventilated areas with appropriate personal protective equipment, including gloves, eye protection, and laboratory coat. Exposure to the compound should be minimized, and proper disposal procedures should be followed according to local regulations .

Related Compounds and Isomers

2-Bromo-4-hydroxybenzaldehyde belongs to a family of bromo-hydroxybenzaldehydes that differ in the positions of the functional groups. Several isomers have been identified and characterized in the literature .

Table 5: Structural Isomers of 2-Bromo-4-hydroxybenzaldehyde

| Compound Name | CAS Number | Melting Point (°C) | Key Differences |

|---|---|---|---|

| 4-Bromo-2-hydroxybenzaldehyde | 22532-62-3 | 52 | Bromine at position 4, hydroxyl at position 2 |

| 3-Bromo-4-hydroxybenzaldehyde | 2973-78-6 | Not specified | Bromine at position 3, hydroxyl at position 4 |

| 5-Bromo-2-hydroxybenzaldehyde | 2973-80-0 | 132 | Bromine at position 5, hydroxyl at position 2 |

These isomers differ significantly in their physical properties, as evidenced by the variations in melting points. The 4-bromo-2-hydroxybenzaldehyde isomer has a particularly low melting point of 52°C compared to 2-bromo-4-hydroxybenzaldehyde's melting point of 253-254°C . This substantial difference can be attributed to the different hydrogen bonding patterns enabled by the varied positioning of the hydroxyl and bromine groups.

The related non-brominated compound, 4-hydroxybenzaldehyde, has been more extensively studied and has demonstrated bactericidal activity against certain bacterial strains . It has a melting point range of 115-119°C and is soluble in water (13.8 g/L), ether, alcohol, and acetone . Solubility studies of 4-hydroxybenzaldehyde in twelve different organic solvents have been conducted at temperatures ranging from 278.15 to 318.15 K .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume